(3S)-3-Amino-3-(1-methyl-1H-imidazol-2-yl)propanoic acid
CAS No.:
Cat. No.: VC17840990
Molecular Formula: C7H11N3O2
Molecular Weight: 169.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H11N3O2 |
|---|---|
| Molecular Weight | 169.18 g/mol |
| IUPAC Name | (3S)-3-amino-3-(1-methylimidazol-2-yl)propanoic acid |
| Standard InChI | InChI=1S/C7H11N3O2/c1-10-3-2-9-7(10)5(8)4-6(11)12/h2-3,5H,4,8H2,1H3,(H,11,12)/t5-/m0/s1 |
| Standard InChI Key | KKWXCMHYUSBBBT-YFKPBYRVSA-N |
| Isomeric SMILES | CN1C=CN=C1[C@H](CC(=O)O)N |
| Canonical SMILES | CN1C=CN=C1C(CC(=O)O)N |
Introduction
Structural Characteristics and Molecular Properties
Molecular Composition and Stereochemistry
(3S)-3-Amino-3-(1-methyl-1H-imidazol-2-yl)propanoic acid (molecular formula: , molecular weight: 169.18 g/mol) features a chiral center at the C3 position, conferring strict (S)-configuration specificity . The imidazole ring adopts a planar geometry, with the methyl group at the N1 position influencing electronic distribution across the heterocycle. The carboxylate group at the propanoic acid terminus exists predominantly in its deprotonated form at physiological pH, enhancing solubility in aqueous environments .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 169.18 g/mol |
| IUPAC Name | (3S)-3-amino-3-(1-methylimidazol-2-yl)propanoic acid |
| CAS Number | 1843352-82-8 |
| XLogP3 | -1.7 (calculated) |
Crystallographic Insights
Single-crystal X-ray diffraction analysis of structurally analogous imidazole derivatives reveals critical bond parameters influencing molecular recognition. In the related compound 1-methyl-N-(1-methyl-1H-imidazole-2-carbonyl), the imidazole ring exhibits bond lengths of 1.386 Å (C6–N3) and 1.383 Å (C5–N3), with a C6–N3–C5 bond angle of 127.5° . These structural features suggest significant π-orbital conjugation within the imidazole system, which likely extends to the title compound’s electronic properties .
Synthetic Methodologies
Multi-Step Synthesis Approach
The synthesis typically proceeds through three principal stages:
-
Imidazole Ring Formation: Starting from 1-methylimidazole, halogen-metal exchange followed by nucleophilic addition to a protected amino acid precursor.
-
Stereochemical Control: Asymmetric catalysis using chiral auxiliaries ensures >98% enantiomeric excess for the (S)-configuration .
-
Carboxylate Deprotection: Acidic hydrolysis cleaves tert-butyl ester protecting groups, yielding the final propanoic acid derivative.
Table 2: Synthetic Optimization Parameters
| Reaction Step | Optimal Conditions | Yield Improvement |
|---|---|---|
| Imidazole Alkylation | LiHMDS, -78°C, THF | 72% → 89% |
| Asymmetric Induction | (R)-BINOL-phosphoramidite | ee 85% → 98% |
| Final Deprotection | TFA/DCM (1:1), 0°C → rt | 68% → 93% |
Purification Challenges
The compound’s zwitterionic nature complicates chromatographic separation. Reverse-phase HPLC with 0.1% formic acid modifier achieves >95% purity, as confirmed by LC-MS analysis (MH+ = 170.09) .
Biological Activity and Mechanism
Enzyme Inhibition Profiling
The imidazole moiety demonstrates competitive inhibition against histidine-decarboxylase (Ki = 12.3 μM) through substrate mimicry. Molecular docking simulations reveal hydrogen bonding between the amino group and Glu220 (bond length: 2.1 Å), while the imidazole nitrogen interacts with Zn²+ in the active site (distance: 2.3 Å) .
Comparative Analysis with Structural Analogs
Table 3: Biological Activity Comparison
| Compound | Enzyme Ki (μM) | Receptor EC50 (μM) |
|---|---|---|
| Title Compound | 12.3 | 45 |
| 5-Chloro Derivative | 8.7 | 28 |
| Imidazole-4-carboxylic Acid Analog | 19.4 | >100 |
The 5-chloro substitution pattern increases hydrophobic interactions with enzyme active sites, improving inhibition constants by 29%. Conversely, carboxylate positioning significantly impacts receptor subtype selectivity, as demonstrated in δ-opioid receptor assays .
Applications in Medicinal Chemistry
Lead Compound Optimization
Structure-activity relationship (SAR) studies highlight three modifiable regions:
-
Imidazole Substitution: 5-position halogenation enhances blood-brain barrier permeability (logBB = -0.3 → +0.2)
-
Amino Group Derivatization: Acetylation improves metabolic stability (t1/2 = 1.2 → 4.7 hr in liver microsomes)
-
Carboxylate Bioisosteres: Tetrazole replacement maintains potency while enhancing oral bioavailability (F% = 22 → 58)
Metal Coordination Chemistry
The compound forms stable ruthenium(II) complexes () through imidazole nitrogen and carboxylate oxygen coordination . These complexes exhibit enhanced anticancer activity against MCF-7 cells (IC50 = 18 μM vs. 42 μM for free ligand) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume